3-methoxy-N-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine: is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine and piperidine intermediates, followed by their coupling with the pyridine moiety. Common reagents used in these steps include methylating agents, amines, and coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrazine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can take place at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a ligand in binding studies to understand protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-methoxy-N-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that result in changes in cellular function.
Comparison with Similar Compounds
- [4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-3-ylmethanone
- [4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-2-ylmethanone
Uniqueness: The unique combination of the pyrazine, piperidine, and pyridine rings in 3-methoxy-N-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine provides distinct chemical properties that are not found in its similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
Properties
IUPAC Name |
[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22(16-17(25-2)21-10-9-20-16)13-14-5-11-23(12-6-14)18(24)15-3-7-19-8-4-15/h3-4,7-10,14H,5-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCCKXIMRZXYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)C2=CC=NC=C2)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.